molecular formula C9H6BrN3 B3197379 3-Bromo-6-(pyridin-2-yl)pyridazine CAS No. 1005036-23-6

3-Bromo-6-(pyridin-2-yl)pyridazine

Cat. No.: B3197379
CAS No.: 1005036-23-6
M. Wt: 236.07 g/mol
InChI Key: QUJNQFBBRLQCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-(pyridin-2-yl)pyridazine is a heterocyclic compound with the molecular formula C9H6BrN3. It is characterized by the presence of a bromine atom at the third position and a pyridin-2-yl group at the sixth position of the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(pyridin-2-yl)pyridazine typically involves the bromination of 6-(pyridin-2-yl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-(pyridin-2-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, DMF).

    Reduction Reactions: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, ethanol).

Major Products:

Scientific Research Applications

3-Bromo-6-(pyridin-2-yl)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(pyridin-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-yl group play crucial roles in binding to the target sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 3-Bromo-6-(pyridin-3-yl)pyridazine
  • 3-Bromo-6-(pyridin-4-yl)pyridazine
  • 3-Bromo-6-(pyridin-2-yl)pyrimidine

Comparison: 3-Bromo-6-(pyridin-2-yl)pyridazine is unique due to the specific positioning of the bromine atom and the pyridin-2-yl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the pyridazine ring also differentiates it from pyrimidine derivatives, offering different electronic and steric properties .

Properties

IUPAC Name

3-bromo-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c10-9-5-4-8(12-13-9)7-3-1-2-6-11-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJNQFBBRLQCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g (5.78 mmol) of 6-(pyridin-2-yl)-2H-pyridazin-3-one 7 and an excess (5 g) of phosphorus oxybromide are refluxed for 12 hours. The reaction mixture is poured into 100 ml of ice-cold water and then neutralized, dropwise, with a saturated aqueous solution of NaHCO3. After extraction with dichloromethane (3×30 ml) the organic phase is dried over MgSO4 and then concentrated under reduced pressure, to give the brominated pyridazine 8b with a yield of 75%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-(pyridin-2-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-(pyridin-2-yl)pyridazine
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-(pyridin-2-yl)pyridazine
Reactant of Route 4
3-Bromo-6-(pyridin-2-yl)pyridazine
Reactant of Route 5
3-Bromo-6-(pyridin-2-yl)pyridazine
Reactant of Route 6
Reactant of Route 6
3-Bromo-6-(pyridin-2-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.